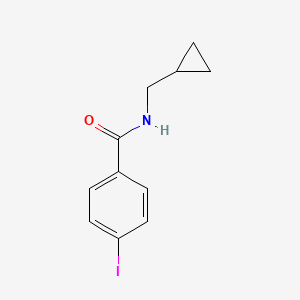

N-(cyclopropylmethyl)-4-iodobenzamide

Description

N-(cyclopropylmethyl)-4-iodobenzamide is a chemical compound that features a cyclopropylmethyl group attached to the nitrogen atom of a benzamide structure, with an iodine atom substituted at the para position of the benzene ring

Properties

IUPAC Name |

N-(cyclopropylmethyl)-4-iodobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12INO/c12-10-5-3-9(4-6-10)11(14)13-7-8-1-2-8/h3-6,8H,1-2,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGKELXHCISANA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401287263 | |

| Record name | N-(Cyclopropylmethyl)-4-iodobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401287263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39887-31-5 | |

| Record name | N-(Cyclopropylmethyl)-4-iodobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39887-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Cyclopropylmethyl)-4-iodobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401287263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-4-iodobenzamide typically involves the following steps:

Formation of 4-iodobenzoic acid: This can be achieved through the iodination of benzoic acid using iodine and an oxidizing agent such as nitric acid.

Conversion to 4-iodobenzoyl chloride: The 4-iodobenzoic acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride.

Amidation: The final step involves the reaction of 4-iodobenzoyl chloride with cyclopropylmethylamine to form this compound. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and more efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-4-iodobenzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclopropylmethyl group.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.

Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

Coupling Reactions: Products include biaryl compounds or other coupled products.

Scientific Research Applications

Opioid Receptor Modulation

N-(cyclopropylmethyl)-4-iodobenzamide has been investigated for its role as a ligand for opioid receptors, specifically the kappa-opioid receptor (KOR). The KOR is known for its potential therapeutic effects in pain management and mood disorders without the addictive properties associated with mu-opioid receptor (MOR) agonists.

- Biased Agonism : Research indicates that compounds like this compound can selectively activate beneficial pathways of KOR while avoiding adverse effects linked to arrestin recruitment. This property is critical for developing safer analgesics that minimize side effects such as respiratory depression and addiction potential .

Structural Studies and Drug Design

Recent studies have utilized this compound as a scaffold for designing novel opioid receptor ligands. The compound's structure allows for modifications that can enhance selectivity and potency at KOR.

- Analog Development : Variants of this compound have been synthesized to explore structure-activity relationships (SAR) that dictate receptor selectivity and functional outcomes. For instance, modifications have led to the discovery of new ligands exhibiting high affinity for KOR with reduced bias towards arrestin signaling .

Potential Therapeutic Applications

The therapeutic implications of this compound extend beyond pain relief:

- Affective Disorders : Given the KOR's involvement in mood regulation, compounds targeting this receptor could potentially be developed into treatments for depression and anxiety disorders .

- Addiction Treatment : By modulating KOR activity, this compound may help mitigate withdrawal symptoms and cravings in opioid-dependent individuals, offering a dual approach to pain management and addiction therapy .

Case Study 1: Biased Agonism at KOR

In a study evaluating the pharmacological profile of this compound analogs, researchers found that specific modifications resulted in compounds with enhanced KOR selectivity and reduced side effects related to traditional opioid therapies. These findings highlight the potential for developing non-addictive analgesics that leverage KOR pathways effectively .

Case Study 2: Structure-Activity Relationship Analysis

A comprehensive SAR analysis involving this compound led to the identification of several promising analogs with improved binding affinities and functional selectivity at KOR. These analogs demonstrated significant antinociceptive effects in animal models while exhibiting minimal side effects typically associated with MOR agonists .

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-4-iodobenzamide involves its interaction with specific molecular targets. The cyclopropylmethyl group and the iodine atom can influence the compound’s binding affinity and selectivity towards certain receptors or enzymes. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

N-cyclopropylmethyl-4-methylbenzamide: Similar structure but with a methyl group instead of an iodine atom.

N-cyclopropylmethyl-4-chlorobenzamide: Similar structure but with a chlorine atom instead of an iodine atom.

N-cyclopropylmethyl-4-bromobenzamide: Similar structure but with a bromine atom instead of an iodine atom.

Uniqueness

N-(cyclopropylmethyl)-4-iodobenzamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its chloro, bromo, and methyl analogues. The iodine atom’s larger size and higher polarizability can lead to different binding affinities and reaction pathways, making this compound particularly interesting for specific applications in research and industry.

Biological Activity

N-(cyclopropylmethyl)-4-iodobenzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including receptor interactions, pharmacological effects, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropylmethyl group and an iodine atom attached to a benzamide structure. This configuration is significant for its interaction with various biological targets, particularly in the context of opioid receptors.

Opioid Receptor Interaction

Recent studies have shown that compounds structurally related to this compound exhibit selective binding to opioid receptors. Specifically, research indicates that this compound interacts with the kappa-opioid receptor (KOR), demonstrating a notable selectivity over mu-opioid receptors (MOR) and delta-opioid receptors (DOR) . The binding affinity was assessed through radioligand binding assays, revealing a Ki value of approximately 5.4 nM for KOR, indicating high potency .

Table 1: Binding Affinities of this compound

| Receptor Type | Ki (nM) | Selectivity Ratio |

|---|---|---|

| KOR | 5.4 | - |

| DOR | 318 | ~80-fold selectivity for KOR over DOR |

| MOR | Not active at 10 µM | - |

Functional Activity

The functional activity of this compound was evaluated using cAMP assays, which measure the inhibition of adenylyl cyclase activity. The compound exhibited full agonist activity at KOR with an EC50 value of 5.5 nM, suggesting robust activation of this receptor subtype . In contrast, it showed inactivity at MOR and DOR even at higher concentrations, reinforcing its selectivity profile.

Cancer Progression and Opioid Peptides

Research has indicated that opioid peptides can influence cancer progression. In particular, the modulation of opioid receptors by compounds like this compound may have implications for cancer treatment strategies. For instance, studies have shown that opioid receptor activation can promote apoptosis in certain cancer cell lines while inhibiting tumor growth . The potential dual role of such compounds in both pain management and cancer therapy presents an exciting area for further investigation.

Sigma Receptor Interactions

Additionally, there is emerging evidence that compounds similar to this compound may interact with sigma receptors, which are implicated in various neurological functions and pathologies. Preliminary findings suggest that sigma receptor modulation could enhance the therapeutic efficacy of opioids while reducing side effects . This interaction warrants further exploration to understand the full pharmacological profile of the compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.